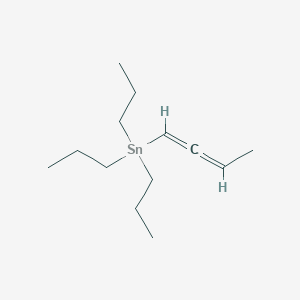
Buta-1,2-dien-1-yl(tripropyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Buta-1,2-dien-1-yl(tripropyl)stannane: is an organotin compound with the molecular formula C13H26Sn . It is used as a reagent in metal-catalyzed cross-coupling reactions, facilitating the formation of new chemical bonds and the synthesis of more complex organic molecules . The presence of a vinyl group makes it a versatile building block in the creation of a wide range of organic compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Buta-1,2-dien-1-yl(tripropyl)stannane typically involves the reaction of a stannane precursor with a butadiene derivative under specific conditions. The exact synthetic route and reaction conditions can vary, but generally, the process involves the use of organometallic reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
化学反応の分析
Types of Reactions: Buta-1,2-dien-1-yl(tripropyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced tin compounds.
Common Reagents and Conditions: Common reagents used in these reactions include organometallic reagents, such as aryllithium and Grignard reagents, as well as various catalysts like palladium and gold . The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aryllithium reagents can lead to the formation of trisubstituted buta-1,3-dienes .
科学的研究の応用
Buta-1,2-dien-1-yl(tripropyl)stannane is used in various scientific research applications, including:
作用機序
The mechanism by which Buta-1,2-dien-1-yl(tripropyl)stannane exerts its effects involves the formation of reactive intermediates during chemical reactions. For example, in metal-catalyzed cross-coupling reactions, the compound can form π-allyl palladium intermediates, which then undergo further reactions to form the desired products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
- Buta-1,3-dien-1-yl(tripropyl)stannane
- Buta-2,3-dien-1-yl(tripropyl)stannane
Comparison: Buta-1,2-dien-1-yl(tripropyl)stannane is unique due to its specific vinyl group positioning, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain metal-catalyzed cross-coupling reactions, making it a valuable reagent in organic synthesis .
特性
CAS番号 |
41391-51-9 |
|---|---|
分子式 |
C13H26Sn |
分子量 |
301.06 g/mol |
InChI |
InChI=1S/C4H5.3C3H7.Sn/c1-3-4-2;3*1-3-2;/h1,4H,2H3;3*1,3H2,2H3; |
InChIキー |
XEGFREJACMCTLV-UHFFFAOYSA-N |
正規SMILES |
CCC[Sn](CCC)(CCC)C=C=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


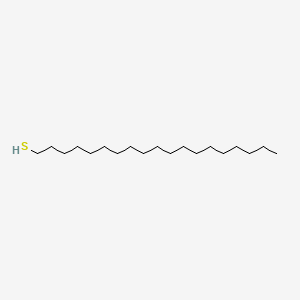
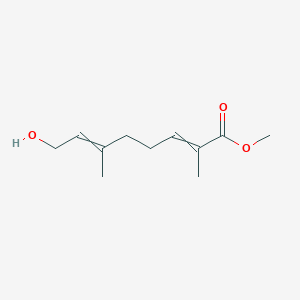
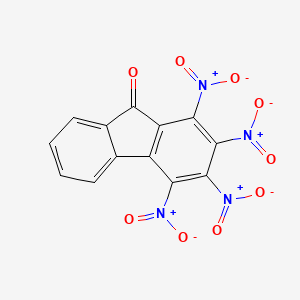
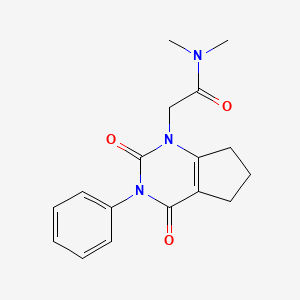
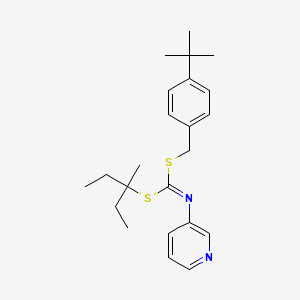
![Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate](/img/structure/B14655640.png)
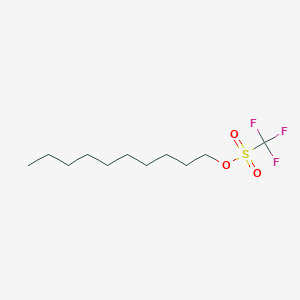


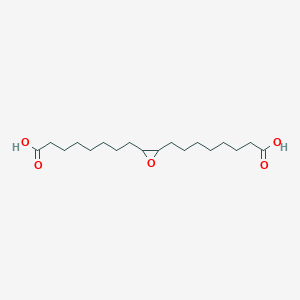
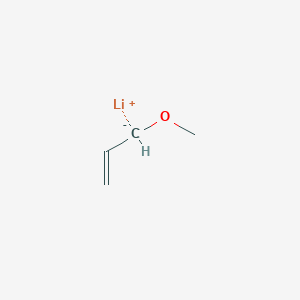
![2-[(2-Pentadecylphenoxy)methyl]oxirane](/img/structure/B14655676.png)


